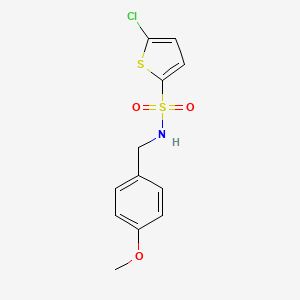
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenoxy)acetamide, commonly known as BTAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BTAA is a synthetic compound that belongs to the class of thiadiazole derivatives and has shown promising results in various preclinical studies.
Applications De Recherche Scientifique
BTAA has been extensively studied for its potential therapeutic applications. It has shown promising results in various preclinical studies, including anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective activities. In a recent study, BTAA was found to inhibit the growth of breast cancer cells by inducing apoptosis and inhibiting cell proliferation. Another study showed that BTAA has potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, BTAA has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Mécanisme D'action
The exact mechanism of action of BTAA is not fully understood. However, it is believed that BTAA exerts its therapeutic effects by modulating various signaling pathways in the body. For example, BTAA has been shown to inhibit the NF-κB signaling pathway, which is known to play a crucial role in inflammation and cancer. Additionally, BTAA has been found to activate the AMPK signaling pathway, which is involved in energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
BTAA has been found to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce oxidative stress and inflammation, inhibit cell proliferation and induce apoptosis, and modulate energy metabolism and glucose homeostasis. Furthermore, BTAA has been found to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BTAA in lab experiments is its low toxicity and high selectivity towards cancer cells. This makes it an ideal candidate for cancer therapy, as it can selectively target cancer cells without harming healthy cells. Additionally, BTAA has been found to have a good pharmacokinetic profile, meaning it can be easily absorbed and distributed in the body. However, one of the limitations of using BTAA in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the use of BTAA in scientific research. One potential application is in the development of novel cancer therapies. BTAA has shown promising results in preclinical studies and could potentially be developed into a new cancer drug. Additionally, BTAA could be further studied for its anti-inflammatory and neuroprotective effects, which could have implications in the treatment of various diseases, including Alzheimer's and Parkinson's disease. Furthermore, the synthesis of novel derivatives of BTAA could lead to the development of more potent and selective compounds with improved pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of BTAA involves the reaction of 4-chlorophenol with tert-butyl isocyanate to form 4-chlorophenyl isocyanate. The resulting compound is then treated with thiosemicarbazide to form 5-tert-butyl-1,3,4-thiadiazol-2-amine. Finally, 2-(4-chlorophenoxy)acetyl chloride is added to the reaction mixture to form BTAA. The overall synthesis method is shown in Scheme 1.
Propriétés
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2S/c1-14(2,3)12-17-18-13(21-12)16-11(19)8-20-10-6-4-9(15)5-7-10/h4-7H,8H2,1-3H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZHBOPAYUJVAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]-1-phenylethanone](/img/structure/B5849542.png)



![5,7-dimethyl-3-[2-(4-methylphenyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5849563.png)
![{2-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5849572.png)
![N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5849583.png)




![N'-[(3,4-dimethylbenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5849612.png)
![3-[(4-bromo-3-chlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5849629.png)
![ethyl 4-(aminocarbonyl)-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5849634.png)